Adamantane-D15-carboxylic acid

Description

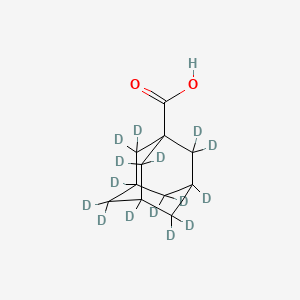

Adamantane-D15-carboxylic acid (CAS 33830-12-5) is a deuterium-labeled derivative of adamantanecarboxylic acid (CAS 828-51-3), where 15 hydrogen atoms in the adamantane cage are replaced with deuterium isotopes. Its molecular formula is C₁₁H₁₆O₂, with a molecular weight of 195.33 g/mol . This compound is primarily utilized as a stable isotope-labeled standard in analytical chemistry, pharmacokinetic studies, and drug metabolism research due to its structural similarity to non-deuterated analogs while offering distinct mass spectrometry signatures .

Physicochemical properties include a solid state at room temperature and a melting point comparable to its non-deuterated counterpart.

Properties

IUPAC Name |

2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterioadamantane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H,12,13)/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMXXGFJRDUSRO-BXSQCBKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C2(C(C3(C(C1(C(C(C2([2H])[2H])(C3([2H])[2H])C(=O)O)([2H])[2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Adamantane-D15-carboxylic acid is a deuterium-labeled derivative of Adamantane-1-carboxylic acid

Target of Action

It is known that adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .

Mode of Action

It is believed to release dopamine from the nerve endings of the brain cells, stimulate the norepinephrine response, and also has nmda receptor antagonistic effects .

Biochemical Pathways

The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .

Pharmacokinetics

The pharmacokinetics of this compound involve the absorption, distribution, metabolism, and excretion (ADME) of the compound. Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

It is believed that the compound has the potential to affect the pharmacokinetic and metabolic profiles of drugs .

Biochemical Analysis

Biochemical Properties

Adamantane-D15-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been shown to form complexes with cyclohexaamylose, inhibiting the hydrolysis of phenyl esters. This interaction highlights its potential as an enzyme inhibitor, which can be leveraged in biochemical assays to study enzyme kinetics and mechanisms.

Cellular Effects

This compound influences several cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to integrate into lipid bilayers and interact with cell surface receptors makes it a valuable tool for studying cell signaling and receptor-mediated processes. Additionally, its impact on gene expression can provide insights into the regulation of metabolic pathways and cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can inhibit or activate enzymes by forming stable complexes, thereby altering their activity. For example, its interaction with cyclohexaamylose inhibits phenyl ester hydrolysis. Furthermore, the incorporation of deuterium atoms can affect the compound’s binding affinity and stability, leading to changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that deuterium-labeled compounds, including this compound, exhibit enhanced stability compared to their non-labeled counterparts. This stability allows for prolonged observation of its effects in both in vitro and in vivo studies, providing valuable data on its long-term impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and can be used to study its physiological effects without adverse reactions. At higher doses, toxic effects may be observed, including disruptions in cellular metabolism and adverse impacts on organ function

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into metabolic processes. The deuterium atoms in the compound can serve as tracers, allowing researchers to track its metabolic flux and measure changes in metabolite levels. This information is valuable for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to integrate into lipid bilayers and interact with cell surface receptors facilitates its distribution across cellular compartments. Additionally, its localization and accumulation within specific tissues can provide insights into its therapeutic potential and toxicity.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, its incorporation into lipid bilayers can target it to cellular membranes, where it can interact with membrane-bound receptors and enzymes

Biological Activity

Adamantane-D15-carboxylic acid, a deuterium-labeled derivative of adamantane-1-carboxylic acid, has garnered attention in various fields of biomedical research due to its unique structural properties and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications in drug development.

1. Structural Overview

Chemical Properties

- Molecular Formula : CHDO

- Molecular Weight : 180.243 g/mol

- CAS Number : 33830-12-5

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 304.7 ± 10.0 °C at 760 mmHg

The adamantane structure provides a rigid cage-like configuration that enhances the stability and lipophilicity of the compound, making it suitable for various biological applications.

2.1 Antidiabetic Effects

Research indicates that adamantane derivatives exhibit significant antidiabetic properties. For instance, a study highlighted the efficacy of adamantane carboxylic acid derivatives in inhibiting diacylglycerol acyltransferase 1 (DGAT1), an enzyme critical in triglyceride synthesis. Compound 43c, a derivative of adamantane carboxylic acid, demonstrated an IC50 value of 5 nM against DGAT1 and effectively reduced plasma triglyceride levels in rodent models, leading to decreased body weight and improved glucose metabolism in diet-induced obesity models .

2.2 Antiviral Activity

Adamantane compounds are well-known for their antiviral properties, particularly against influenza viruses. The mechanism involves interference with viral M2 protein ion channels, disrupting viral replication . this compound may enhance the pharmacokinetics of antiviral drugs by improving their stability and distribution within biological systems.

2.3 Antimicrobial Properties

Recent studies have explored the antimicrobial potential of adamantane derivatives against various bacterial strains. In vitro tests showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 62.5 to 1000 µg/mL against Gram-positive bacteria and fungi . These findings suggest that modifications to the adamantane structure can enhance antimicrobial efficacy.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Interaction : The lipophilic nature allows these compounds to integrate into lipid bilayers, facilitating drug transfer across cell membranes .

- Enzyme Inhibition : Inhibition of key metabolic enzymes like DGAT1 plays a crucial role in its antidiabetic effects .

- Surface Recognition : The adamantyl moiety can enhance binding affinity to specific receptors or proteins involved in cellular signaling pathways .

Case Study 1: Antidiabetic Efficacy

A study conducted on compound 43c demonstrated its ability to significantly lower triglyceride levels in vivo while also reducing body weight in diet-induced obesity models. The compound's safety profile was also favorable, showing no significant cytotoxicity across various human cell lines .

Case Study 2: Antimicrobial Activity

In another investigation, synthesized adamantane derivatives were tested against a panel of bacterial strains, revealing notable antibacterial activity against Staphylococcus epidermidis and Candida albicans . The derivatives were characterized for their cytotoxicity using the MTT assay, confirming their safety for further development.

5. Conclusion

This compound presents a promising avenue for therapeutic development due to its diverse biological activities ranging from antidiabetic effects to antimicrobial properties. Continued research into its mechanisms of action and potential applications could lead to significant advancements in drug design and therapeutic strategies.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | CHDO |

| Molecular Weight | 180.243 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 304.7 ± 10 °C |

| CAS Number | 33830-12-5 |

| IC50 (DGAT1 Inhibition) | 5 nM |

| MIC (Antimicrobial Activity) | 62.5 - 1000 µg/mL |

Scientific Research Applications

Drug Development

Adamantane-D15-carboxylic acid is utilized as a stable isotope-labeled compound in drug development processes. Its incorporation into drug molecules serves as a tracer for quantitation during pharmacokinetic studies, allowing researchers to track the metabolic pathways of drugs more accurately. Deuteration can significantly alter the pharmacokinetic profiles of compounds, enhancing their efficacy and safety profiles .

Antiviral Research

Research indicates that adamantane derivatives exhibit antiviral properties, particularly against influenza viruses. This compound can be used to study the mechanisms of action and resistance patterns in viral infections, providing insights into potential therapeutic strategies .

Mass Spectrometry

The unique deuterated structure of this compound makes it an excellent candidate for mass spectrometry applications. It provides a clear distinction in mass spectra, allowing for precise quantification of target compounds in complex biological matrices .

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy benefits from the use of deuterated compounds like this compound, as it reduces background signals from hydrogen atoms, enhancing the clarity of spectral data. This property is particularly valuable in structural elucidation studies .

Case Study 1: Pharmacokinetics of Deuterated Drugs

A study published in Annals of Pharmacotherapy examined the impact of deuterium substitution on the pharmacokinetics of several pharmaceutical agents, highlighting how compounds like this compound can improve drug stability and bioavailability .

| Compound | Deuteration Impact | Study Reference |

|---|---|---|

| Drug A | Increased half-life | Russak EM et al., 2019 |

| Drug B | Enhanced absorption | Russak EM et al., 2019 |

Case Study 2: Antiviral Efficacy

In another study focusing on antiviral compounds, adamantane derivatives were tested against various strains of influenza virus. The results indicated that deuterated forms exhibited improved antiviral activity compared to their non-deuterated counterparts, suggesting potential for further development in antiviral therapies .

Comparison with Similar Compounds

Structural Analogs: Deuterated vs. Non-Deuterated Forms

Adamantane-carboxylic acid (CAS 828-51-3)

- Molecular formula : C₁₁H₁₆O₂

- Molecular weight : 180.25 g/mol

- Hazards : Acute oral toxicity (Category 4), skin/eye irritation (Category 2/2A), and respiratory irritation (Category 3) .

- Applications : Intermediate in drug synthesis (e.g., modification of antibiotics and antivirals) .

Adamantane-D15-carboxylic acid (CAS 33830-12-5)

- Molecular formula : C₁₁D₁₅H₁O₂

- Molecular weight : 195.33 g/mol

- Hazards : Similar irritation profiles but lacks acute oral toxicity classification .

- Applications : Isotopic tracer in mass spectrometry and metabolic studies .

Key Differences :

- The deuterated form exhibits a ~8.3% increase in molecular weight , critical for distinguishing it in analytical workflows.

- Deuteration reduces metabolic degradation rates, enhancing stability in tracer studies .

Functional Derivatives: Acid Chlorides and Bifunctional Analogs

1-Adamantanecarboxylic acid chloride (CAS 2094-72-6)

- Molecular formula : C₁₁H₁₅ClO

- Molecular weight : 198.68 g/mol

- Properties : Solid (mp 48–52°C), highly reactive due to the acyl chloride group .

- Applications : Precursor in synthesizing amides and esters for drug candidates .

1,3-Adamantanediacetic acid (CAS 17768-28-4)

- Molecular formula : C₁₄H₂₀O₄

- Molecular weight : 252.30 g/mol

- Properties : High melting point (234–237°C), bifunctional carboxylic acid groups .

- Applications : Building block for dendrimers and multi-target pharmaceuticals .

Comparison with this compound :

- Bifunctional derivatives like 1,3-adamantanediacetic acid enable cross-linking in polymer chemistry, unlike the monofunctional deuterated acid.

- Acid chlorides offer higher reactivity for conjugation but pose greater handling risks .

Isotope-Labeled Derivatives: Amantadine-D15

Amantadine-D15 (CAS 33830-10-3)

- Molecular formula : C₁₀D₁₅H₂N

- Molecular weight : 166.34 g/mol

- Applications : Deuterated antiviral agent used to study drug resistance and metabolism .

Contrast with this compound :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.